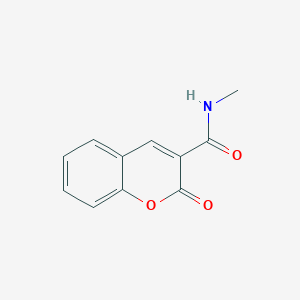
N-methyl-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound belonging to the class of chromene derivatives. It has gained significant attention due to its potential applications in medicinal chemistry and other scientific fields. The molecular formula of this compound is C11H9NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with methylamine. This reaction is usually carried out in an organic solvent such as acetonitrile (CH3CN) under reflux conditions . The reaction can be catalyzed by various agents, including acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted chromene derivatives .
Aplicaciones Científicas De Investigación
N-methyl-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-methyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the hydrolysis of triglycerides . The compound’s interactions with other enzymes and receptors are also being studied to understand its broader biological effects.
Comparación Con Compuestos Similares
N-methyl-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: This compound has similar structural features but includes a bromine atom, which can influence its chemical and biological properties.
Coumarin-3-carboxamide derivatives: These compounds share the chromene core structure and have been studied for various biological activities, including anticancer and antimicrobial properties.
Propiedades
Número CAS |
1846-79-3 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
N-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C11H9NO3/c1-12-10(13)8-6-7-4-2-3-5-9(7)15-11(8)14/h2-6H,1H3,(H,12,13) |
Clave InChI |
ROYKLNLSUGUDKI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC2=CC=CC=C2OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


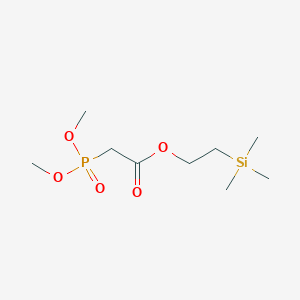

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
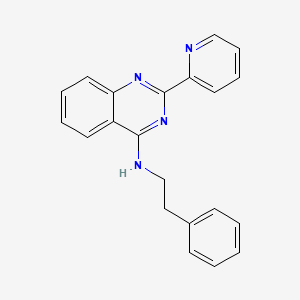
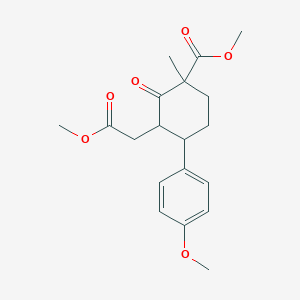
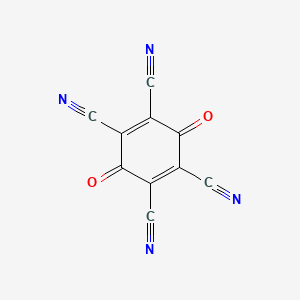
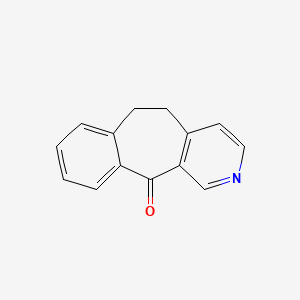
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)
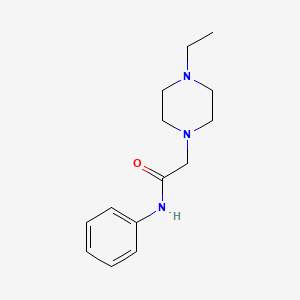


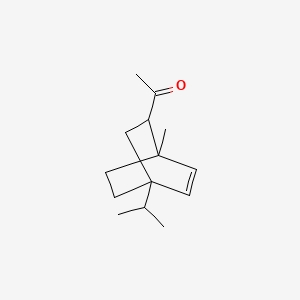
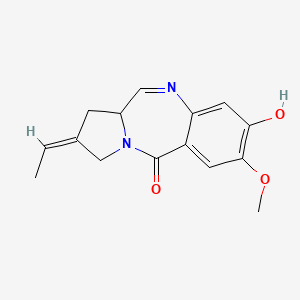
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14158761.png)
